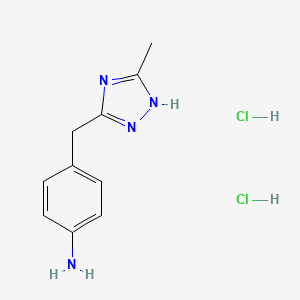

![molecular formula C7H9N3O B1418165 5,6,7,8-四氢吡啶并[4,3-d]嘧啶-4(3H)-酮 CAS No. 756437-41-9](/img/structure/B1418165.png)

5,6,7,8-四氢吡啶并[4,3-d]嘧啶-4(3H)-酮

概述

描述

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a compound that has been studied for its potential use in the medical field . It has been found to be a potent and selective inhibitor of certain enzymes, which makes it a potential candidate for the treatment of various diseases .

Synthesis Analysis

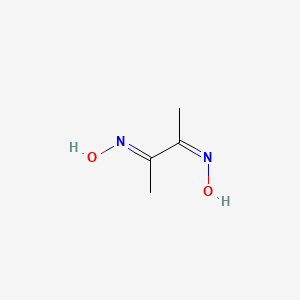

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves a series of chemical reactions . The process involves the optimization of the tetrahydropyridopyrimidine scaffold with a focus on cellular potency while maintaining high selectivity against certain isoforms .Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has been studied using various techniques . The compound has been found to have a potent and selective inhibition of certain enzymes .Chemical Reactions Analysis

The chemical reactions involving 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one have been studied extensively . The compound demonstrates potent and selective inhibition of certain enzymes, leading to potential therapeutic applications .科学研究应用

Pharmaceutical Research: PI3Kδ Inhibition

This compound has been optimized to generate a highly selective PI3Kδ inhibitor . The inhibition of PI3Kδ is significant in the treatment of autoimmune diseases and leukocyte malignancies. The compound exhibited efficacy in an in vivo antibody production model, suggesting its potential as a drug candidate.

Chemical Synthesis: Starting Material for Tetrahydropteroic Acid Derivatives

The pyrido[4,3-d]pyrimidine structure is used as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives . These derivatives are important in the synthesis of folic acid and related bioactive compounds.

Material Science: Non-Combustible Solids

Due to its non-combustible nature, this compound can be used in material science applications where fire retardancy is required .

Analytical Chemistry: Reference Chemical

It serves as a reference chemical in analytical chemistry for the calibration of equipment and validation of analytical methods .

Biological Studies: Enzyme Inhibition

The compound is used in biological studies to understand the inhibition mechanisms of various enzymes, particularly those involved in cellular signaling pathways .

Medicinal Chemistry: Drug-Like Properties

It has desirable drug-like properties, which include oral availability and in vivo efficacy, making it a valuable compound in medicinal chemistry for the development of new therapeutic agents .

Chemical Biology: Small Molecule Probes

In chemical biology, small molecule probes derived from this compound are used to study biological processes at the molecular level .

Organic Chemistry: Synthesis of Heterocyclic Compounds

The compound is utilized in organic chemistry for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals .

作用机制

Target of Action

The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is the phosphoinositide 3-kinase delta (PI3Kδ) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one interacts with its target, PI3Kδ, by inhibiting its activity . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth and proliferation .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3Kδ, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one reduces the downstream effects of this pathway, potentially leading to reduced cell proliferation and survival .

Pharmacokinetics

This suggests that it has favorable bioavailability and can be effectively absorbed and distributed within the body .

Result of Action

The molecular and cellular effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one’s action include the inhibition of PI3Kδ activity, disruption of the PI3K/AKT/mTOR signaling pathway, and potential reduction in cell proliferation and survival . These effects suggest its potential as a therapeutic agent in conditions characterized by overactive PI3K/AKT/mTOR signaling, such as certain types of cancer .

安全和危害

未来方向

The future directions for the study of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involve its potential use as a drug candidate for the treatment of autoimmune diseases and leukocyte malignancies . The compound’s desirable drug-like properties and in vivo efficacy suggest its potential in this regard .

属性

IUPAC Name |

5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h4,8H,1-3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYZKOFIMYHHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547799 | |

| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | |

CAS RN |

756437-41-9 | |

| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine influence its activity as an antifolate agent?

A1: Research indicates that modifications to the 6-position of the 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold significantly impact its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Studies have shown that:

- Trimethoxybenzyl substitutions at the 6-position enhance activity: Specifically, the 2,4-diamino-6-(2′-bromo-3′,4′,5′-trimethoxybenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibited potent DHFR inhibition against Pneumocystis carinii, Toxoplasma gondii, and rat liver enzymes. []

- Dimethoxybenzyl analogues demonstrate reduced activity compared to their trimethoxybenzyl counterparts. []

- The length of the bridging group between the pyrimidine ring and the phenyl ring also plays a role: Compounds with a CH2 bridge exhibit higher activity than those with CH2CH2 or CH2CH2CH2 bridges. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-fluorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1418085.png)

![Tetradecanamide, n-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1h-pyrazol-3-yl]amino]phenyl]-](/img/structure/B1418089.png)

![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)

![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)

![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)

![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)

![N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea](/img/structure/B1418104.png)